![molecular formula C48H72O15 B601521 Ivermectin Impurity D CAS No. 102190-55-6](/img/new.no-structure.jpg)
Ivermectin Impurity D
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Overview
Description
Ivermectin Impurity D is a byproduct formed during the synthesis of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin is widely used to control parasitic growth in livestock and has applications in human medicine. Impurities like this compound are crucial to identify and analyze to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Ivermectin, the parent compound of Ivermectin Impurity D, primarily targets glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission .
Mode of Action
Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . It is a selective positive allosteric modulator at these channels, causing chloride ion influx . This influx leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .
Biochemical Pathways
Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways, and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase . It is also a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects .
Pharmacokinetics
Ivermectin is highly lipophilic, which leads to its accumulation in fat tissues, causing its long-term existence in the body . Even with the highest reported dose of approximately 1700 μg/kg, the maximum plasma concentration was only 0.28μM . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin are somewhat disconnected from its pharmacodynamics, with antiparasitic events persisting for several months after a single dose of the drug .
Result of Action
Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with a long-lasting effect . The high lipid solubility of ivermectin results in it being widely distributed throughout the body . In the context of COVID-19, ivermectin may possibly reduce mortality, but this is based on low-certainty evidence .
Action Environment
Avermectins, including Ivermectin, are pharmaceutical drugs widely used mainly in livestock to combat both ectoparasites and endoparasites . When administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, the environment, particularly the soil, can influence the action, efficacy, and stability of Ivermectin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity D involves complex chemical reactions. Typically, it is formed during the multi-step synthesis of ivermectin from its precursor compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the formation of the desired product while minimizing impurities .
Industrial Production Methods: In industrial settings, the production of ivermectin and its impurities is carried out in large-scale reactors. The process involves the fermentation of Streptomyces avermitilis, followed by chemical modifications to produce ivermectin. Impurities like this compound are separated and identified using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Ivermectin Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Identification
Ivermectin Impurity D has a molecular weight of 889.1 g/mol and is categorized as a process impurity. Its identification is crucial for ensuring the quality and safety of ivermectin formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed to quantify this impurity in pharmaceutical products .
Pharmacological Research
-
Antiparasitic Activity :
- Ivermectin itself is known for its efficacy against various parasitic infections, including onchocerciasis and lymphatic filariasis. Research into this compound focuses on its potential role in the overall efficacy of ivermectin formulations. Studies have indicated that impurities can influence the pharmacodynamics of the active ingredient .
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Toxicological Studies :
- The presence of impurities like this compound can affect the safety profile of ivermectin. Toxicological assessments are essential to determine the acceptable limits of this impurity in formulations to avoid adverse effects in patients . For example, studies have shown that substandard ivermectin products can lead to serious health risks due to contamination or improper dosing, emphasizing the need for stringent quality control measures .
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Regulatory Considerations :
- Regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on impurities in pharmaceutical products. This compound must be included in regulatory submissions for new drug applications or abbreviated new drug applications to ensure compliance with safety standards .
Quality Control in Pharmaceutical Manufacturing
A study conducted by Sciensano analyzed substandard ivermectin tablets obtained from various sources. The findings revealed that none of the tested samples met quality criteria due to significant contamination levels and underdosing of active ingredients, including impurities like this compound. This case highlights the importance of rigorous testing for impurities to safeguard public health .
Clinical Outcomes Related to Impurities
Research has indicated that patients using ivermectin contaminated with significant levels of impurities experienced adverse effects, including gastrointestinal disturbances and neurological symptoms. This correlation underscores the necessity for ongoing surveillance of drug quality and impurity levels in marketed products .
Comparison with Similar Compounds
Ivermectin: The parent compound, used widely as an antiparasitic agent.
Moxidectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture for pest control.
Uniqueness: Ivermectin Impurity D is unique due to its specific formation during the synthesis of ivermectin. Its identification and analysis are crucial for ensuring the quality and safety of ivermectin products. Unlike its parent compound, this compound is primarily of interest in analytical and quality control contexts rather than therapeutic applications .
Biological Activity
Ivermectin Impurity D, also known as 28-Oxo Ivermectin B1a, is a byproduct formed during the synthesis of ivermectin, a widely used antiparasitic agent. Understanding the biological activity of this impurity is crucial for assessing its implications in pharmaceutical formulations and its potential effects on biological systems.
This compound has the chemical formula C48H72O15 and a molecular weight of approximately 889.10 g/mol. It is categorized as an impurity due to its presence in the manufacturing and storage processes of ivermectin, primarily resulting from oxidative degradation under specific conditions such as temperature, pH, and light exposure.
Table 1: Comparison of Ivermectin and Its Impurities
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ivermectin | C48H74O14 | Broad-spectrum antiparasitic activity |
28-Oxo Ivermectin B1a | C48H72O15 | Oxidation derivative of ivermectin |
Eprinomectin | C49H76O14 | Similar antiparasitic activity; used in livestock |
Doramectin | C50H72O14 | Used in veterinary medicine; similar mechanism |
Selamectin | C45H62O10 | Topical formulation for parasite control in pets |
Ivermectin primarily exerts its antiparasitic effects by binding selectively to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding disrupts GABA-mediated neurotransmission, leading to paralysis and death of the parasites . Although this compound is not directly therapeutic, its formation through oxidative pathways may influence the biological properties of ivermectin and its effectiveness.
Biological Activity
Case Studies
- Stability Studies : A study highlighted the importance of monitoring this compound during the stability testing of ivermectin formulations. It was found that variations in storage conditions significantly impacted the levels of this impurity, suggesting that careful management is essential for maintaining drug quality.
- Metabolic Pathways : Investigations into the metabolic pathways involving this compound revealed that it can serve as a marker for assessing the degradation products of ivermectin in biological systems. This understanding aids in evaluating the safety and efficacy of ivermectin-based therapies .
Properties
CAS No. |
102190-55-6 |
---|---|
Molecular Formula |
C48H72O15 |
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChI Key |
SOVJPRRDKZIUGJ-NZWFHOADSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Appearance |
White Solid |
melting_point |
>168°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Origin of Product |
United States |
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